Cdp-star

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

160081-62-9 |

|---|---|

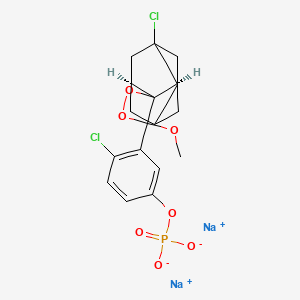

分子式 |

C18H19Cl2Na2O7P |

分子量 |

495.2 g/mol |

IUPAC 名称 |

disodium;[4-chloro-3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |

InChI |

InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(14-6-13(2-3-15(14)19)25-28(21,22)23)17(26-27-18)11-4-10-5-12(17)9-16(20,7-10)8-11;;/h2-3,6,10-12H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |

InChI 键 |

UKWLRLAKGMZXJC-UHFFFAOYSA-L |

SMILES |

COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |

规范 SMILES |

COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=C(C=CC(=C5)OP(=O)([O-])[O-])Cl.[Na+].[Na+] |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the CDP-Star® Chemiluminescent Substrate: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDP-Star® is a second-generation 1,2-dioxetane chemiluminescent substrate for alkaline phosphatase (AP) that offers high sensitivity and a favorable signal-to-noise ratio in a variety of bioanalytical assays. This guide provides a detailed technical overview of the core mechanism of action of this compound, its performance characteristics, and comprehensive experimental protocols for its use in Western blotting, Southern blotting, and ELISA. The document is intended to serve as a resource for researchers and professionals in the fields of molecular biology, immunology, and drug development, enabling them to effectively utilize this powerful detection reagent in their work.

Core Mechanism of Action

The chemiluminescent signal generated by this compound is the result of a multi-step biochemical reaction initiated by the enzyme alkaline phosphatase. The substrate, a phosphate ester of a substituted 1,2-dioxetane, is stable until it interacts with AP.

The key steps in the generation of the chemiluminescent signal are as follows:

-

Enzymatic Dephosphorylation: The process begins with the enzymatic dephosphorylation of the this compound substrate by alkaline phosphatase.[1] This reaction removes the phosphate group from the dioxetane molecule, resulting in the formation of a meta-stable dioxetane phenolate anion intermediate.[2][3]

-

Intermediate Decomposition: This negatively charged intermediate is unstable and spontaneously decomposes.[4] This decomposition involves the cleavage of the high-energy peroxide bond within the 1,2-dioxetane ring.

-

Light Emission: The decomposition of the intermediate leads to the formation of an excited-state carboxylate ion.[1] As this excited-state molecule returns to its ground state, it releases energy in the form of light.[1] The maximum light emission from the this compound reaction occurs at a wavelength of approximately 461-471 nm.[1][4]

The sustained glow of the chemiluminescent signal is a key feature of the this compound substrate, with light emission persisting for several hours, allowing for multiple exposures and imaging opportunities.[5]

Performance Characteristics

| Feature | Description | Citations |

| Sensitivity | Enables the detection of low picogram to femtogram amounts of target molecules. It is reported to have approximately 10-fold greater sensitivity than the first-generation substrate, CSPD®. | [2][3][6] |

| Signal-to-Noise Ratio | Exhibits a high signal-to-noise ratio, which is crucial for the detection of low-abundance targets. The use of enhancers can further improve this ratio by amplifying the signal and reducing background. | [1] |

| Signal Duration | The chemiluminescent signal is long-lasting, with peak light emission occurring within minutes on nylon membranes and persisting for several hours. This extended signal allows for multiple exposures and the use of various imaging systems. | [2][5] |

| Kinetics | The reaction kinetics are rapid, with detectable light emission occurring almost immediately after the substrate comes into contact with alkaline phosphatase. | [1] |

| Membrane Compatibility | This compound is compatible with a variety of membranes, including nylon, PVDF, and nitrocellulose. For optimal performance on nitrocellulose membranes, the use of an enhancer is recommended. | [2][7] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in Western blotting, Southern blotting, and ELISA. These protocols are synthesized from information provided by various manufacturers and should be adapted as needed for specific experimental conditions.

Western Blotting

This protocol outlines the steps for the chemiluminescent detection of proteins immobilized on a membrane.

Materials:

-

Membrane with transferred proteins (PVDF or nylon recommended)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T))

-

Primary Antibody (specific to the target protein)

-

Secondary Antibody (conjugated to alkaline phosphatase)

-

Wash Buffer (TBS-T)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)

-

This compound® Substrate

-

Enhancer (optional, recommended for nitrocellulose membranes)

Procedure:

-

Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the alkaline phosphatase-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Equilibration: Briefly rinse the membrane with Assay Buffer.

-

Substrate Incubation: Place the membrane on a clean, flat surface. Pipette the this compound® Substrate solution onto the membrane, ensuring even coverage. Incubate for 5 minutes at room temperature.

-

Imaging: Drain the excess substrate from the membrane. Place the membrane in a plastic sheet protector or a development folder and expose it to X-ray film or a chemiluminescence imaging system.

Southern Blotting

This protocol describes the detection of specific DNA sequences immobilized on a nylon membrane.

Materials:

-

Nylon membrane with transferred DNA

-

Blocking Solution (e.g., 0.2% I-Block in TBS-T)

-

Probe (labeled with a hapten such as DIG or biotin)

-

Anti-hapten Antibody (conjugated to alkaline phosphatase)

-

Wash Buffers (as per the specific hybridization protocol)

-

Detection Buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)

-

This compound® Substrate

Procedure:

-

Post-Hybridization Washes: Perform stringent washes to remove the non-specifically bound probe according to your hybridization protocol.

-

Blocking: Incubate the membrane in Blocking Solution for 30-60 minutes at room temperature with gentle agitation.

-

Antibody Incubation: Dilute the anti-hapten antibody-alkaline phosphatase conjugate in Blocking Solution. Incubate the membrane with the antibody solution for 30 minutes at room temperature.

-

Washing: Wash the membrane twice for 15 minutes each with Wash Buffer.

-

Equilibration: Equilibrate the membrane in Detection Buffer for 2-5 minutes.

-

Substrate Incubation: Apply the this compound® working solution to the membrane and incubate for 5 minutes.

-

Imaging: Remove excess substrate and expose the membrane to X-ray film or a digital imager.

ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol provides a general outline for a sandwich ELISA using this compound for detection.

Materials:

-

Microplate coated with capture antibody

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Sample and Standards

-

Detection Antibody (biotinylated)

-

Streptavidin-Alkaline Phosphatase Conjugate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer (as required for the specific ELISA kit)

-

This compound® Substrate

Procedure:

-

Coating and Blocking: Coat the microplate wells with the capture antibody. Block the remaining protein-binding sites with Blocking Buffer.

-

Sample and Standard Incubation: Add standards and samples to the wells and incubate for the recommended time.

-

Washing: Wash the wells to remove unbound components.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate.

-

Washing: Wash the wells.

-

Streptavidin-AP Incubation: Add streptavidin-alkaline phosphatase conjugate to each well and incubate.

-

Washing: Wash the wells thoroughly.

-

Substrate Addition and Measurement: Add the this compound® Substrate to each well. Incubate for a specified time (e.g., 20-30 minutes) and measure the chemiluminescent signal using a luminometer.

Visualization of Workflows

The following diagrams illustrate the generalized workflow for a blotting application using this compound and the logical relationship of its key components.

Conclusion

This compound® remains a cornerstone chemiluminescent substrate for alkaline phosphatase-based detection systems due to its high sensitivity, prolonged signal duration, and excellent signal-to-noise ratio. A thorough understanding of its mechanism of action and adherence to optimized experimental protocols are critical for achieving reliable and reproducible results. This guide provides the foundational knowledge and practical methodologies to empower researchers, scientists, and drug development professionals in their pursuit of sensitive and accurate biomolecule detection.

References

An In-depth Technical Guide to the CDP-Star® Chemiluminescence Principle

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the CDP-Star® chemiluminescence principle, a cornerstone technology for sensitive detection in a variety of life science applications. We will delve into the core chemical mechanism, discuss the critical components of the system, and provide detailed experimental protocols for its use in common immunoassays.

Core Principle: The Chemistry of Light Emission

The chemiluminescent signal generated by this compound® is the result of a multi-step enzymatic reaction culminating in the emission of light. The process is initiated by the enzyme alkaline phosphatase (AP), which is typically conjugated to a detection molecule such as a secondary antibody.

The key substrate, this compound®, is a disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate.[1] The reaction mechanism can be summarized as follows:

-

Enzymatic Dephosphorylation : Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the this compound® molecule.[2][3][4]

-

Formation of an Unstable Intermediate : This dephosphorylation event generates a highly unstable aryloxide intermediate containing a 1,2-dioxetane ring.[2][5]

-

Decomposition and Light Emission : The unstable intermediate rapidly decomposes.[2][5] This decomposition involves the cleavage of the high-energy peroxide bond within the 1,2-dioxetane ring, leading to the formation of an excited-state carboxylate ion.[2][6] As this excited molecule returns to its ground state, it releases energy in the form of light.[2]

The light emission is a prolonged "glow" rather than a brief flash, with maximum light emission typically occurring around 60 minutes after substrate addition and continuing for up to 24 hours.[1][7] This extended signal duration allows for multiple exposures and the sensitive detection of low-abundance targets.[1][7] The maximum emission wavelength is approximately 466 nm in a buffer solution.[3][4]

The Role of the Adamantyl Group

A key structural feature of this compound® is the adamantyl group. This bulky and highly hydrophobic moiety serves several critical functions:

-

Increased Hydrophobicity : The adamantyl group enhances the hydrophobicity of the dephosphorylated intermediate.[2]

-

Micelle Formation : In the presence of certain surfactants or enhancers, this increased hydrophobicity promotes the formation of micelles.[2] This microenvironment is thought to shield the excited-state intermediate from non-radiative decay pathways, thereby increasing the quantum yield of light emission.

-

Signal Amplification and Background Reduction : By concentrating the luminescent reaction within these micelles, the signal is amplified, and background noise is suppressed, leading to a higher signal-to-noise ratio.[2]

Enhancers for Signal Modulation

To further boost the performance of this compound®, specialized enhancers are often included in the reaction buffer.[2] These enhancers can:

-

Amplify Signal Intensity : They can significantly increase the quantum yield of the chemiluminescent reaction.[2]

-

Suppress Background : By creating an optimal microenvironment for the light-emitting reaction, they can help to reduce non-specific signal.[2]

-

Shift Emission Wavelength : Some enhancers, such as Sapphire-II™ or Emerald-II™, can shift the wavelength of the emitted light, which can be advantageous for matching the spectral sensitivity of specific imaging instruments.[8]

Quantitative Performance Data

The performance of this compound® can be quantified by several key parameters. The following tables summarize these characteristics for easy comparison.

| Parameter | Value/Range | Notes |

| Time to Maximum Emission | ~60 minutes | The signal gradually increases to a peak.[1][7] |

| Signal Duration | Up to 24 hours | Allows for multiple exposures and flexibility in imaging.[1][7] |

| Maximum Emission Wavelength | ~466 nm | In buffer solution.[3][4] |

| Sensitivity | Picogram to femtogram levels | Dependent on the specific assay and conditions.[5] |

| Inter-batch Variation | Controlled within ±10% | Ensures reproducibility between experiments.[2] |

| Stability | At least one year at 2-8°C | When stored properly and handled aseptically.[1] |

Experimental Protocols

Detailed methodologies for two common applications of this compound® are provided below. Note that specific antibody concentrations and incubation times may require optimization.

This protocol outlines the steps for the chemiluminescent detection of a target protein on a membrane following electrophoretic transfer.

Materials:

-

Membrane with transferred proteins (PVDF or nylon)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary Antibody (specific to the target protein)

-

Secondary Antibody conjugated to Alkaline Phosphatase (AP)

-

Wash Buffer (e.g., TBS-T)

-

This compound® Ready-to-Use Substrate

-

Imaging system (X-ray film or digital imager)

Procedure:

-

Blocking : Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

-

Primary Antibody Incubation : Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing : Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.

-

Secondary Antibody Incubation : Dilute the AP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Final Washes : Decant the secondary antibody solution. Wash the membrane three times for 10 minutes each with Wash Buffer. A final wash with TBS (without Tween-20) can be performed to remove any residual detergent.

-

Substrate Incubation : Drain the excess wash buffer from the membrane. Place the membrane on a clean, flat surface. Add a sufficient volume of this compound® substrate to completely cover the membrane (approximately 50 µl/cm²).[1] Incubate for 5 minutes at room temperature.[1]

-

Signal Detection : Carefully remove the excess substrate by touching the edge of the membrane to a paper towel. Place the membrane in a plastic sheet protector or between two sheets of clear plastic. Expose the membrane to X-ray film or a digital imaging system.[9] Initial exposure times can range from 30 seconds to several minutes.[1] Adjust exposure time to achieve the optimal signal-to-noise ratio.[1]

This protocol describes a sandwich ELISA for the quantification of an antigen.

Materials:

-

96-well microplate coated with capture antibody

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Antigen standards and samples

-

Detection antibody (biotinylated or directly conjugated to AP)

-

Streptavidin-AP conjugate (if using a biotinylated detection antibody)

-

Wash Buffer (e.g., PBS-T)

-

This compound® Substrate

-

Luminometer

Procedure:

-

Blocking : Add Blocking Buffer to each well of the capture antibody-coated plate. Incubate for 1-2 hours at room temperature.

-

Washing : Aspirate the blocking buffer and wash the plate 2-3 times with Wash Buffer.

-

Sample and Standard Incubation : Add antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Washing : Aspirate the samples/standards and wash the plate 3-4 times with Wash Buffer.

-

Detection Antibody Incubation : Add the detection antibody (diluted in Blocking Buffer) to each well. Incubate for 1-2 hours at room temperature.

-

Washing : Aspirate the detection antibody and wash the plate 3-4 times with Wash Buffer.

-

Enzyme Conjugate Incubation : If using a biotinylated detection antibody, add Streptavidin-AP conjugate to each well and incubate for 30-60 minutes at room temperature. If using a directly conjugated detection antibody, proceed to the next washing step.

-

Final Washes : Aspirate the enzyme conjugate and wash the plate 4-5 times with Wash Buffer. A final wash with PBS (without Tween-20) is recommended.

-

Substrate Addition : Add 100 µL of this compound® substrate to each well.

-

Signal Measurement : Incubate the plate for 5-10 minutes at room temperature to allow the signal to develop.[10] Measure the chemiluminescent signal using a luminometer.

Visualizations

Caption: The enzymatic reaction cascade of this compound® chemiluminescence.

Caption: A typical workflow for chemiluminescent Western blotting using this compound®.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. hzymesbiotech.com [hzymesbiotech.com]

- 3. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Chemiluminescent Western Blotting | Thermo Fisher Scientific - IN [thermofisher.com]

- 6. EP0379716B1 - Chemiluminescent 1,2-dioxetane compounds - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. labmartgh.com [labmartgh.com]

The Core of Chemiluminescence: A Technical Guide to CDP-STAR in Basic Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of CDP-STAR, a paramount chemiluminescent substrate for alkaline phosphatase (ALP). We delve into its mechanism of action, quantitative performance, and detailed experimental protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate this compound into their workflows, from fundamental research to advanced therapeutic development.

Introduction to this compound

This compound (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate) is a second-generation 1,2-dioxetane chemiluminescent substrate for alkaline phosphatase.[1] Its introduction marked a significant advancement over first-generation substrates like AMPPD, offering a superior signal-to-noise ratio, which has made it a preferred choice for high-sensitivity applications.[1] this compound is widely employed in a variety of immunoassays, including enzyme-linked immunosorbent assays (ELISA), Western blotting, Southern blotting, and Northern blotting, for the detection of ALP-conjugated probes and antibodies.[2][3]

The robust performance of this compound, characterized by high signal intensity, low background, and prolonged signal duration, makes it an invaluable tool in basic research for studying protein expression and in the drug development pipeline for applications such as biomarker validation and quality control of biopharmaceuticals.[1][4]

Mechanism of Action: The Generation of Light

The chemiluminescent signal generated by this compound is the result of a multi-step enzymatic and chemical process. This process is initiated by the enzymatic activity of alkaline phosphatase, which catalyzes the removal of a phosphate group from the this compound molecule. This dephosphorylation event triggers a cascade of reactions culminating in the emission of light.

The key steps in the mechanism of action are as follows:

-

Enzymatic Dephosphorylation: Alkaline phosphatase (ALP) catalyzes the hydrolysis of the phosphate ester bond on the this compound molecule.[1]

-

Formation of an Unstable Intermediate: The dephosphorylation of this compound results in the formation of a highly unstable phenolate anion intermediate.[1][3]

-

Decomposition and Light Emission: This unstable intermediate rapidly decomposes, cleaving the 1,2-dioxetane ring. This decomposition process releases energy in the form of light, with a maximum emission wavelength of approximately 466-475 nm.[3][5]

The dephosphorylated product of this compound possesses enhanced hydrophobicity, which allows it to form micelles with surfactants. This property can be harnessed to amplify the signal and suppress background noise, thereby increasing the signal-to-noise ratio and detection speed.[1]

Quantitative Performance Data

The selection of a detection substrate is often guided by its performance metrics. This compound is known for its high sensitivity and excellent signal-to-noise ratio. Below is a summary of its performance characteristics.

| Performance Metric | Description | Typical Values/Observations | Citations |

| Sensitivity | The lowest amount of detectable analyte. | Picogram to femtogram levels of detection in Western blotting. 5-10 fold higher signal than CSPD. | [4],[6] |

| Signal Duration | The length of time the chemiluminescent signal is detectable. | Signal persists for up to 24-48 hours, allowing for multiple exposures. | [3][4] |

| Peak Emission | The time to reach maximum light output. | On membranes, peak light emission is reached in 1-2 hours. | [6] |

| Wavelength of Max Emission | The wavelength at which the most intense light is emitted. | ~466-475 nm | [3][5] |

| Signal-to-Noise Ratio | The ratio of the signal intensity from the analyte to the background signal. | High signal-to-noise ratio due to low background luminescence. | [1] |

| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten constants for the reaction of ALP with this compound. | Specific Km and Vmax values for the ALP/CDP-STAR reaction are not consistently reported in publicly available literature. However, for calf intestinal alkaline phosphatase with pNPP, a different substrate, Km has been reported in the range of 0.4 - 0.76 mM. | [7][8] |

| Stability | Stability of the reagent under specified storage conditions. | Stable for at least one year when stored at 2-8°C. | [2] |

Experimental Protocols

Detailed and optimized protocols are critical for achieving reproducible and sensitive results. Below are representative protocols for the use of this compound in Western blotting and ELISA.

Western Blotting Protocol for Detection of Phosphorylated MAPK

This protocol provides a framework for detecting phosphorylated Mitogen-Activated Protein Kinase (MAPK), a key component of cellular signaling pathways, using a chemiluminescent Western blot with this compound.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Tris-Buffered Saline with Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody (e.g., anti-phospho-p38 MAPK)

-

Secondary antibody (e.g., anti-rabbit IgG-Alkaline Phosphatase conjugate)

-

This compound ready-to-use substrate

-

Imaging system (X-ray film or CCD camera)

Procedure:

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Dilute the ALP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Substrate Incubation: Drain excess wash buffer from the membrane. Apply the this compound substrate to the membrane, ensuring even coverage (approximately 50 µl/cm²).[9] Incubate for 5 minutes at room temperature.[9]

-

Signal Detection: Remove excess substrate and place the membrane in a plastic sheet protector or film cassette. Expose to X-ray film or capture the image with a CCD camera. Exposure times can range from 30 seconds to overnight.[9]

Sandwich ELISA Protocol

This protocol outlines a typical sandwich ELISA for the quantification of an antigen, utilizing this compound for signal detection.

Materials:

-

96-well microplate

-

Coating antibody

-

Blocking buffer

-

Sample containing the antigen

-

Detection antibody (biotinylated)

-

Streptavidin-Alkaline Phosphatase (Strep-ALP) conjugate

-

Wash buffer

-

This compound ready-to-use substrate

-

Luminometer

Procedure:

-

Coating: Coat the microplate wells with the capture antibody diluted in a suitable buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate three times. Add samples and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Strep-ALP Incubation: Wash the plate three times. Add the Strep-ALP conjugate and incubate for 30 minutes at room temperature.

-

Final Washes: Wash the plate five times with wash buffer.

-

Substrate Addition and Measurement: Add this compound substrate to each well. Incubate for 5-10 minutes and measure the luminescence using a plate luminometer.

Applications in Basic Research and Drug Development

This compound's high sensitivity and reliability make it a cornerstone technology in both academic research and the pharmaceutical industry.

Elucidating Signaling Pathways

In basic research, understanding cellular signaling pathways is fundamental. Western blotting with chemiluminescent detection using this compound is a standard method for studying these pathways. For example, the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation, is often investigated by detecting the phosphorylation status of its key components like ERK, JNK, and p38.[10][11] Similarly, the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway can be monitored by detecting the phosphorylation of EGFR itself.[12][13][14]

Drug Discovery and Development

In the realm of drug discovery and development, this compound-based assays are indispensable.

-

High-Throughput Screening (HTS): The high sensitivity and compatibility with microplate formats make luminescent assays with this compound ideal for HTS of compound libraries to identify enzyme inhibitors or modulators.[15][16]

-

Biomarker Discovery and Validation: ELISAs using this compound can be developed to quantify potential biomarkers in biological samples, aiding in disease diagnosis, prognosis, and monitoring treatment response.

-

Biopharmaceutical Quality Control: During the manufacturing of biopharmaceuticals, it is crucial to monitor and quantify process-related impurities like host cell proteins (HCPs).[17] Sensitive and robust immunoassays, often employing chemiluminescent detection with substrates like this compound, are used for HCP analysis and lot release testing to ensure the safety and efficacy of the final drug product.[18][19]

References

- 1. hzymesbiotech.com [hzymesbiotech.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. MAPK signaling pathway | Abcam [abcam.com]

- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gentelbio.com [gentelbio.com]

- 17. sartorius.com [sartorius.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. bio-rad.com [bio-rad.com]

Unveiling the Signal: A Technical Guide to CDP-Star for Ultrasensitive Alkaline Phosphatase Detection

For Immediate Release

In the landscape of molecular biology and drug development, the precise detection and quantification of proteins and nucleic acids are paramount. This technical guide provides an in-depth exploration of CDP-Star, a second-generation chemiluminescent substrate for alkaline phosphatase (AP), designed for researchers, scientists, and drug development professionals seeking high sensitivity and reliability in their assays. This compound has established itself as a cornerstone in various applications, including Western blotting, enzyme-linked immunosorbent assays (ELISA), and nucleic acid hybridization assays, by offering a robust and sustained light signal for accurate detection.

Core Principles: The Mechanism of this compound Chemiluminescence

This compound, a 1,2-dioxetane phosphate substrate, operates through a specific enzymatic reaction with alkaline phosphatase. The process unfolds in a series of steps to generate a sustained luminescent signal.

First, alkaline phosphatase catalyzes the hydrolysis of the phosphate ester bond on the this compound molecule. This dephosphorylation event results in the formation of an unstable intermediate anion. This intermediate then undergoes a spontaneous intramolecular electron rearrangement, leading to the cleavage of the high-energy 1,2-dioxetane ring. This decomposition produces an excited-state carboxylate ion. Finally, as this excited-state molecule relaxes to its ground state, it releases energy in the form of light, with a maximum emission wavelength of approximately 466-471 nm.[1] This emitted light can be captured using X-ray film or a CCD-based imaging system.

The dephosphorylated product of this compound possesses enhanced hydrophobicity, which allows it to form micelles with surfactants, a feature that contributes to signal amplification and a reduction in background noise.[1] This results in a superior signal-to-noise ratio compared to first-generation substrates.[1] Some formulations of this compound also include specialized enhancers that further amplify the signal and suppress background by forming micelle structures with the luminescent intermediates.[1]

Caption: The enzymatic reaction pathway of this compound with alkaline phosphatase.

Performance Characteristics: A Quantitative Overview

This compound is recognized for its high sensitivity and prolonged signal duration, which allows for multiple exposures and the detection of low-abundance targets.[2][3] The following tables summarize the key quantitative performance metrics of this compound.

Table 1: Signal Kinetics and Duration

| Parameter | Value | Notes |

| Time to Peak Light Emission (on membrane) | ~60 minutes | Signal continues for up to 24-48 hours, allowing for flexibility in detection.[2][4] |

| Signal Duration | Up to 48 hours | The sustained signal allows for multiple exposures to optimize signal-to-noise ratio.[4] |

| Wavelength of Maximum Emission | ~466-471 nm | [1] |

Table 2: Sensitivity and Detection Limits

| Application | Detection Limit | Notes |

| Western Blotting | Low to mid femtogram | Sensitivity is dependent on the specific antibody and protein abundance.[5] |

| Southern Blotting | 0.03 pg of homologous DNA | Detected in a dot blot with less than 5 minutes of film exposure.[6] |

Table 3: Comparative Performance

| Substrate Comparison | Performance Metric | Notes |

| This compound vs. CSPD | ~10-fold increased sensitivity | Observed on both nylon membranes and in solution.[4][6][7] |

| This compound vs. Radioactive Detection | Meets or exceeds sensitivity | May not exhibit a linear response.[2] |

Experimental Protocols: Methodologies for Key Applications

Detailed and consistent protocols are crucial for reproducible results. The following sections provide standardized methodologies for the use of this compound in common immunoassays.

Western Blotting

This protocol outlines the detection of a target protein on a membrane following electrophoretic transfer.

Caption: A typical workflow for Western blot detection using this compound.

Materials:

-

Membrane (PVDF or nylon) with transferred proteins

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary Antibody specific to the target protein

-

Alkaline Phosphatase (AP)-conjugated Secondary Antibody

-

Wash Buffer (e.g., TBS with 0.1% Tween-20)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)

-

This compound Substrate (ready-to-use solution)

-

X-ray film or CCD imaging system

Procedure:

-

Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

Washing: Decant the primary antibody solution and wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound secondary antibody.

-

Equilibration: Briefly rinse the membrane with Assay Buffer for 2-5 minutes.

-

Substrate Incubation: Drain excess buffer and place the membrane on a clean, flat surface. Add this compound substrate to evenly cover the membrane (approximately 50-100 µL/cm²). Incubate for 5 minutes at room temperature.[2]

-

Detection: Remove excess substrate by touching the edge of the membrane to a paper towel. Place the membrane in a plastic sheet protector or hybridization bag and expose it to X-ray film or a CCD imager. Exposure times can range from 30 seconds to several minutes.[2]

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA format for the quantification of an antigen.

Caption: The sequential steps of a sandwich ELISA using this compound for detection.

Materials:

-

96-well microplate

-

Capture Antibody

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Antigen standards and samples

-

Biotinylated Detection Antibody

-

Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

This compound Substrate

-

Luminometer

Procedure:

-

Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a suitable buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Wash the plate three times with Wash Buffer.

-

Sample/Standard Incubation: Add antigen standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Strep-AP Incubation: Add Strep-AP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Reaction: Add this compound substrate to each well.

-

Measurement: Immediately begin measuring the luminescent signal using a luminometer. The signal will develop over time, typically reaching a plateau.

Southern Blotting

This protocol details the detection of a specific DNA sequence on a membrane.

Materials:

-

Nylon membrane with transferred DNA

-

Prehybridization/Hybridization Buffer

-

DIG-labeled DNA probe

-

Blocking Reagent

-

Anti-Digoxigenin-AP (Anti-DIG-AP), Fab fragments

-

Washing Buffer (e.g., Maleic acid buffer with Tween 20)

-

Detection Buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)

-

This compound Substrate

Procedure:

-

Prehybridization: Incubate the membrane in prehybridization buffer for at least 30 minutes at the appropriate hybridization temperature.

-

Hybridization: Denature the DIG-labeled DNA probe by boiling and then add it to fresh prehybridization buffer. Hybridize the membrane with the probe solution overnight at the calculated temperature.

-

Stringency Washes: Perform a series of washes with decreasing salt concentrations (e.g., 2x SSC, 0.1% SDS followed by 0.1x SSC, 0.1% SDS) at an elevated temperature to remove non-specifically bound probe.

-

Blocking: Rinse the membrane in Washing Buffer and then incubate in Blocking solution for 30 minutes.[6]

-

Antibody Incubation: Incubate the membrane in a solution containing Anti-DIG-AP Fab fragments for 30 minutes.[6]

-

Washing: Wash the membrane twice for 15 minutes each in Washing Buffer.[6]

-

Equilibration: Equilibrate the membrane in Detection Buffer for 2-5 minutes.[6]

-

Substrate Incubation: Place the membrane on a clean surface and apply the this compound working solution (diluted 1:100 in Detection Buffer). Incubate for 5 minutes.[6]

-

Detection: Remove excess substrate, seal the membrane in a bag, and expose to X-ray film or an imager. Exposures of a few minutes are typically sufficient.[6]

Conclusion

This compound remains a vital tool for researchers requiring high-sensitivity detection of alkaline phosphatase activity. Its robust performance, characterized by a strong and sustained chemiluminescent signal, allows for the reliable detection of minute quantities of target molecules. By understanding the underlying chemical principles and adhering to optimized protocols, scientists and drug development professionals can leverage the power of this compound to achieve clear, reproducible, and quantitative results in a wide array of applications.

References

understanding Cdp-star signal generation

An In-depth Technical Guide to CDP-Star Signal Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate) is a widely utilized chemiluminescent substrate for the detection of alkaline phosphatase (AP) in a variety of life science applications. Its high sensitivity and prolonged signal emission make it an invaluable tool in blotting techniques (Western, Southern, and Northern), enzyme-linked immunosorbent assays (ELISAs), and other membrane-based detection assays.[1][2] This guide provides a detailed technical overview of the this compound signal generation mechanism, experimental protocols, and quantitative performance data.

Core Mechanism of Chemiluminescence

The generation of a light signal by this compound is a multi-step process initiated by the enzymatic activity of alkaline phosphatase. The substrate itself is a 1,2-dioxetane derivative.[3]

-

Enzymatic Dephosphorylation : Alkaline phosphatase catalyzes the hydrolysis of the phosphate ester bond on the this compound molecule.[4] This enzymatic removal of the phosphate group results in the formation of an unstable intermediate anion.[5][6]

-

Dioxetane Decomposition : The unstable intermediate spontaneously undergoes intramolecular electron rearrangement. This leads to the cleavage of the high-energy 1,2-dioxetane ring.[4]

-

Light Emission : The decomposition of the dioxetane ring produces an excited-state carboxylate ion.[4] As this excited-state molecule decays to its ground state, it releases energy in the form of light. The maximum light emission occurs at a wavelength of approximately 466-471 nm.[4][5][6]

This "glow" chemiluminescence is characterized by a rapid onset of light emission that can persist for several hours to days, allowing for flexible and multiple exposures for signal detection.[1][5][6]

Signaling Pathway Diagram

Caption: Mechanism of this compound chemiluminescence.

Quantitative Performance Data

The performance of this compound can be characterized by its signal kinetics and stability. The following tables summarize key quantitative aspects.

| Parameter | Value | Notes |

| Maximum Emission Wavelength | ~466 - 471 nm | In buffer solution.[4][5][6] |

| Time to Peak Light Emission (Membrane) | 1 - 4 hours | Varies with conditions.[1][7] |

| Time to Peak Light Emission (Solution) | 10 - 20 minutes | Similar kinetics to CSPD.[7] |

| Signal Duration | Several hours to days | Allows for multiple exposures.[1][5][6] |

| Recommended Storage Temperature | 2 - 8 °C | Protect from light.[1] |

| Shelf Life | At least 1 year | When stored properly. |

| Feature | Description |

| Sensitivity | Capable of detecting single-copy genes.[5] Reported to have approximately 10-fold increased sensitivity compared to substrates like CSPD.[6] |

| Signal-to-Noise Ratio | High, especially with the use of enhancers which can form micelles to amplify signals and suppress background.[4] |

| Stability | Accelerated stability testing at 37°C for 7 days showed >90% signal retention.[4] |

Experimental Protocols

The following are generalized protocols for the use of this compound in Western blotting and nucleic acid hybridization assays on membranes. For optimal results, it is recommended to consult the specific instructions provided by the reagent manufacturer.

General Membrane-Based Detection Protocol

This protocol outlines the key steps following transfer of proteins or nucleic acids to a membrane and incubation with an alkaline phosphatase-conjugated probe.

Materials:

-

Membrane with immobilized target and bound AP-conjugate

-

Wash Buffer (e.g., TBS-T or PBS-T)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)[5][6]

-

This compound Substrate (ready-to-use or concentrated)

-

Detection System (X-ray film or digital imager)

Procedure:

-

Washing: Following incubation with the AP-conjugated antibody or probe, thoroughly wash the membrane to remove unbound conjugate and reduce background. Perform multiple washes with an appropriate wash buffer.[1]

-

Equilibration: Briefly rinse the membrane in assay buffer to prepare it for substrate incubation.[1]

-

Substrate Incubation:

-

Place the membrane on a clean, flat surface.

-

Add enough this compound solution to completely cover the membrane surface (e.g., 50 µl/cm²).

-

Incubate for 5 minutes at room temperature.[1]

-

-

Signal Detection:

-

Carefully remove the membrane from the substrate solution, draining any excess liquid.

-

Place the membrane in a plastic sheet protector or hybridization bag.[1]

-

Expose the membrane to X-ray film or a digital imaging system. Initial exposure times of 5-15 minutes are recommended, with optimization based on signal intensity.[1][6]

-

Experimental Workflow Diagram

Caption: General experimental workflow for this compound detection.

Key Considerations and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| High Background | - Insufficient washing- AP conjugate too concentrated- Film exposure too long | - Increase wash volume and/or duration- Further dilute the AP conjugate- Reduce exposure time[1] |

| Weak or No Signal | - AP conjugate too dilute- Film exposure too brief- Insufficient probe/antibody | - Decrease AP conjugate dilution- Increase exposure time- Optimize probe/antibody concentration[1] |

| Spotty Background | - Uneven substrate distribution- Leakage of substrate onto film | - Ensure even coating of the membrane- Remove excess substrate before placing in bag/folder[1] |

Conclusion

This compound is a robust and highly sensitive chemiluminescent substrate that provides a reliable method for the detection of alkaline phosphatase in a multitude of molecular biology and immunoassay applications. Its favorable kinetics, leading to a strong and sustained signal, offer significant advantages in experimental flexibility and data acquisition. By understanding the core principles of its signal generation and adhering to optimized protocols, researchers can achieve high-quality, reproducible results in their detection assays.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. hzymesbiotech.com [hzymesbiotech.com]

- 5. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. labmartgh.com [labmartgh.com]

Unveiling the Glow: A Technical Guide to CDP-Star® Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of CDP-Star® (Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2'-(5-chlorotricyclo[3.3.1.1³,⁷]decan])-4-yl]-1-phenyl phosphate), a paramount chemiluminescent substrate for the ultrasensitive detection of alkaline phosphatase (AP). Its robust performance and high signal-to-noise ratio have established it as a staple in a myriad of molecular biology and immunoassay applications, including Western, Southern, and Northern blotting.

Principle of Chemiluminescence

This compound® is a 1,2-dioxetane phosphate substrate that generates a sustained, high-intensity light emission upon enzymatic dephosphorylation. The reaction is specifically catalyzed by alkaline phosphatase, which cleaves the phosphate group from the this compound® molecule. This enzymatic reaction yields an unstable intermediate, a dioxetane phenolate anion.[1][2][3] This intermediate subsequently decomposes, producing an excited-state carboxylate ion that, upon returning to its ground state, releases energy in the form of light.[4] The emitted light can be captured using X-ray film or luminescence imager systems.

The signal intensity and duration are notable features of this compound®. Light emission begins almost immediately upon reaction with alkaline phosphatase, reaching its peak within 2 to 4 hours and persisting for several days.[5] This extended signal duration allows for multiple exposures and the sensitive detection of low-abundance targets.

Quantitative Data Summary

The key quantitative parameters of this compound® light emission are summarized in the table below for easy reference and comparison.

| Parameter | Value | Notes |

| Maximum Emission Wavelength (λmax) | ~461 - 475 nm | The exact peak can be influenced by the buffer system and the presence of enhancers.[2][3][6] |

| Signal Kinetics | ||

| Peak Emission | Reached in approximately 60 minutes to 4 hours.[5][7][8] | Dependent on temperature and substrate concentration. |

| Signal Duration | Up to 24-48 hours and can continue for several days.[1][5][9] | Allows for flexible and multiple exposure times. |

| Recommended Concentration | 0.25 mM to 0.4 mM (Ready-to-use solutions) | Commercially available in ready-to-use formulations.[7][10][11] |

Signaling Pathway and Reaction Mechanism

The chemiluminescent reaction of this compound® is a multi-step process initiated by alkaline phosphatase. The following diagram illustrates the key steps in this signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible and sensitive detection. The following sections provide generalized protocols for Western and Southern/Northern blotting applications.

Western Blotting Detection

This protocol outlines the final steps of a Western blot, following protein transfer to a membrane (PVDF is recommended) and incubation with an AP-conjugated secondary antibody.[5]

Materials:

-

Membrane with transferred proteins and bound AP-conjugate

-

Phosphatase Wash Solution (e.g., TBS with 0.1% Tween-20)

-

Phosphatase Assay Buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)[1]

-

This compound® Ready-to-Use Substrate

-

Hybridization bag or plastic sheets

Procedure:

-

Washing: Thoroughly wash the membrane with Phosphatase Wash Solution to remove unbound antibody. Perform at least three washes of 5-15 minutes each.[5][8]

-

Equilibration: Rinse the membrane for 2-5 minutes in Phosphatase Assay Buffer to adjust the pH for optimal enzyme activity.[1][5]

-

Substrate Incubation: Place the membrane on a clean, flat surface. Add enough this compound® substrate to completely cover the membrane surface (approximately 50-100 µl/cm²).[9] Incubate for 5 minutes at room temperature.[5][9]

-

Signal Development: Remove the membrane from the substrate solution, draining any excess liquid without letting the membrane dry out. Place the membrane in a hybridization bag or between two sheets of clear plastic.[5][9]

-

Imaging: Expose the membrane to X-ray film or a chemiluminescence imager. Initial exposure times can range from 30 seconds to 10 minutes, and should be optimized based on signal intensity.[5][8]

Southern/Northern Blotting Detection

This protocol is designed for the detection of nucleic acids on a positively charged nylon membrane hybridized with a DIG-labeled probe and subsequently incubated with an anti-DIG-AP conjugate.[1][12]

Materials:

-

Nylon membrane with hybridized probe and bound anti-DIG-AP conjugate

-

Washing Buffer (e.g., 0.1 M maleic acid, 0.15 M NaCl, pH 7.5, with 0.3% Tween 20)[12]

-

Detection Buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5)[1]

-

This compound® Working Solution (1:100 dilution of concentrate in Detection Buffer) or Ready-to-Use solution

-

Hybridization bag or development folder

Procedure:

-

Post-Antibody Washes: Wash the membrane twice for 15 minutes each in Washing Buffer to remove unbound anti-DIG-AP conjugate.[1][12]

-

Equilibration: Equilibrate the membrane in Detection Buffer for 2-5 minutes.[1][12]

-

Substrate Application: Place the membrane on a clean surface or in a development folder. Apply the this compound® working solution evenly across the membrane (approximately 1 ml for a 100 cm² membrane).[1]

-

Incubation: Incubate for 5 minutes at room temperature to allow the enzymatic reaction to initiate.[1]

-

Imaging: Squeeze out excess substrate and seal the membrane in a hybridization bag. Expose to X-ray film or an imager. Due to the high sensitivity, initial exposures of 5-15 minutes are often sufficient.[1]

Experimental Workflow Visualization

The following diagram provides a high-level overview of a typical chemiluminescent blotting workflow utilizing this compound®.

Enhancers and Signal Amplification

To further boost detection sensitivity, this compound® is often used in conjunction with enhancers.[4] For instance, Sapphire-II™ and Emerald-II™ enhancers can shift the emission wavelength to 461 nm or 542 nm, respectively, and can increase signal intensity.[6] These enhancers, often included in commercial substrate formulations, create a hydrophobic environment that amplifies the light output from the dephosphorylated this compound® intermediate.[4] When working with nitrocellulose membranes, the use of an enhancer is strongly recommended to achieve signal intensity comparable to that on nylon membranes.[1]

This guide provides a comprehensive overview of the technical aspects of this compound® for researchers and professionals in drug development. By understanding the underlying principles and adhering to optimized protocols, users can fully leverage the sensitivity and reliability of this powerful chemiluminescent substrate.

References

- 1. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

- 2. Chemiluminescent Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. neb.com [neb.com]

- 4. hzymesbiotech.com [hzymesbiotech.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound® 化学発光基質 0.25 mM in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound™ Substrate (0.25 mM Ready-To-Use) 250 mL | Contact Us | Invitrogen™ [thermofisher.com]

- 11. This compound™ Substrate (0.4 mM Ready-to-Use) with Enhancer Sapphire-II™ Enhancer [thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Core Principles of CDP-Star: An In-depth Technical Guide to a High-Performance Chemiluminescent Substrate

For Researchers, Scientists, and Drug Development Professionals

CDP-Star (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate) stands as a paramount chemiluminescent substrate for the highly sensitive detection of alkaline phosphatase (AP) in a variety of immunoassays. As a second-generation 1,2-dioxetane substrate, it offers an exceptional balance of performance, cost, and technological maturity, making it a preferred choice for applications demanding high signal-to-noise ratios and robust, long-lasting signals.[1] This guide delves into the core features, underlying mechanisms, and practical applications of this compound, providing the detailed technical information necessary for its successful implementation in research and development.

Quantitative Performance Characteristics

The efficacy of this compound is defined by several key quantitative parameters that ensure its high performance in sensitive assays. These characteristics are summarized in the table below for easy reference and comparison.

| Parameter | Value / Range | Notes |

| Common Working Concentration | 0.25 mM (Ready-to-use solution) | No further dilution is necessary for standard applications.[2] |

| Enzyme | Alkaline Phosphatase (AP) | This compound is specifically designed as a substrate for AP. |

| Detection Sensitivity | Femtogram to picogram range | Enables the detection of low-abundance target molecules. |

| Light Emission Maximum (λmax) | ~466 - 475 nm | The exact wavelength can be influenced by the specific assay buffer and the presence of enhancers. |

| Signal Kinetics | Glow chemiluminescence | Produces a stable, long-lasting signal. |

| Time to Peak Light Emission | Membrane assays: 1-4 hours | Peak emission is reached relatively quickly, allowing for timely results.[3][4] |

| Solution assays: 10-20 minutes | Faster kinetics are observed in solution-based assays.[4] | |

| Signal Duration | Up to 24-96 hours | The prolonged signal allows for multiple exposures and flexibility in imaging.[5] |

| Recommended Usage Volume | 50 µl/cm² of membrane | Ensures complete and even coverage of the blotting membrane.[2] |

| Storage Temperature | 2-8°C | Proper storage is crucial to maintain the substrate's stability.[2][3] |

| Shelf Life | At least 1 year at 2-8°C | The substrate is stable for an extended period when stored correctly.[2][3] |

| Recommended Membranes | PVDF or positively charged nylon | These membranes are recommended for optimal performance in Western and nucleic acid blotting.[3] |

The Mechanism of Chemiluminescence: A Signaling Pathway

The chemiluminescent signal generated by this compound is the result of a multi-step enzymatic reaction and subsequent chemical decomposition. This process, known as intramolecular chemically initiated electron exchange luminescence (CIEEL), is a hallmark of 1,2-dioxetane substrates.

The key steps in the this compound signaling pathway are as follows:

-

Enzymatic Dephosphorylation : The process is initiated by alkaline phosphatase, which catalyzes the hydrolysis of the phosphate group from the this compound molecule.

-

Formation of an Unstable Intermediate : This dephosphorylation generates a highly unstable aryloxide intermediate.

-

Decomposition and Light Emission : The unstable intermediate rapidly decomposes, cleaving the 1,2-dioxetane ring and forming an excited-state methyl m-oxybenzoate anion. As this excited molecule returns to its ground state, it releases energy in the form of a photon of light.

The hydrophobicity of the dephosphorylated this compound product allows it to form micelles with surfactants, which can amplify the signal and suppress background noise, leading to a higher signal-to-noise ratio.[1] The inclusion of specialized enhancers in some formulations can further augment the luminescent signal.[1]

Experimental Protocols: A Guide to Western Blotting with this compound

The following protocol provides a detailed methodology for performing a Western blot using this compound for chemiluminescent detection.

I. Sample Preparation and Electrophoresis

-

Protein Extraction : Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Keep samples on ice throughout the process.

-

Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Sample Preparation for Loading : Mix the protein lysate with Laemmli sample buffer and a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis : Load 20-30 µg of protein per lane onto a polyacrylamide gel (SDS-PAGE). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

II. Protein Transfer

-

Membrane Activation : If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in transfer buffer. Nitrocellulose membranes do not require activation.

-

Transfer Assembly : Assemble the transfer stack (sandwich) according to the transfer system's instructions (wet, semi-dry, or dry).

-

Electrophoretic Transfer : Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) will vary depending on the transfer system and the size of the proteins.

III. Immunodetection

-

Blocking : After transfer, block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing : Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation : Incubate the membrane with an alkaline phosphatase (AP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Final Washes : Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound secondary antibody. Perform a final brief rinse with an assay buffer (e.g., Tris-buffered saline without Tween-20).[3]

IV. Chemiluminescent Detection

-

Substrate Incubation : Drain the excess buffer from the membrane and place it on a clean, flat surface. Add the this compound substrate to the membrane at a volume of approximately 50 µl/cm².[2] Incubate for 5 minutes at room temperature.[2][3]

-

Imaging : Remove the excess substrate by gently touching the edge of the membrane to a paper towel. Place the membrane in a plastic sheet protector or a development folder and expose it to X-ray film or a CCD-based imaging system.[3] Initial exposure times of 1-5 minutes are recommended, with adjustments made based on the signal intensity.

References

Introduction to High-Sensitivity Chemiluminescent Detection

An In-Depth Technical Guide to CDP-Star® Chemiluminescence for Researchers, Scientists, and Drug Development Professionals

In the fields of molecular biology and drug development, the precise detection and quantification of proteins and nucleic acids are paramount. Among the various detection methodologies, chemiluminescence has emerged as a leading technique due to its exceptional sensitivity, broad dynamic range, and safety profile, offering a superior alternative to traditional radioactive methods. At the forefront of chemiluminescent technology is this compound® (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate), a second-generation 1,2-dioxetane substrate for alkaline phosphatase (AP). Its robust performance, characterized by high signal intensity, an excellent signal-to-noise ratio, and prolonged signal duration, has made it a staple in a wide array of applications, including Western blotting, immunoassays (such as ELISA), and nucleic acid hybridization assays.[1][2] This guide provides a comprehensive technical overview of the this compound® chemiluminescent system, detailing its underlying mechanism, experimental protocols, and performance data to empower researchers in their scientific endeavors.

The Core Mechanism of this compound® Chemiluminescence

The light-generating reaction of this compound® is a multi-step process initiated by the enzymatic activity of alkaline phosphatase. The high efficiency of this enzymatic trigger is central to the substrate's sensitivity.

-

Enzymatic Dephosphorylation : The process begins when alkaline phosphatase catalyzes the hydrolysis of the phosphate ester bond on the this compound® molecule.[2] This enzymatic action results in the formation of an unstable, negatively charged phenolate intermediate.

-

Dioxetane Decomposition : This intermediate is highly unstable and spontaneously undergoes an intramolecular electron rearrangement. This rearrangement leads to the cleavage of the strained 1,2-dioxetane ring.

-

Light Emission : The decomposition of the dioxetane ring produces an excited-state carboxylate ion. As this ion decays to its ground state, it releases energy in the form of light.[2] The light emission has a maximum wavelength of approximately 461-475 nm.[3][4][5] This sustained "glow" chemiluminescence can persist for several hours, and in some cases, for days.[4][6]

The dephosphorylated product of this compound® is more hydrophobic than its precursor, which allows it to form micelles with surfactants often included in the buffer. This micellar environment can amplify the signal and suppress background noise, thereby enhancing the signal-to-noise ratio.[2]

Signaling Pathway Diagram

Quantitative Performance Data

This compound® is renowned for its high sensitivity and long-lasting signal. The following tables summarize key quantitative performance metrics to facilitate comparison and experimental design.

Table 1: Sensitivity and Detection Limits

| Application | Target Type | Sensitivity Range | Reference |

| Western Blot | Protein | Low picogram to mid-femtogram | [3][7][8] |

| ELISA | Protein | pg/mL range | [5] |

| Dot Blot | DNA | As low as 0.03 pg | [6] |

Table 2: Signal Kinetics and Duration

| Parameter | Value | Notes | Reference |

| Time to Peak Light Emission | ~60 minutes on membranes | Signal builds rapidly in the first 20 minutes. | [9] |

| Signal Duration | Up to 24-48 hours | Allows for multiple exposures and flexible imaging schedules. | [6][9] |

| Signal Stability | >90% signal retention after 7 days at 37°C | Demonstrates high stability in accelerated testing. | [2] |

Table 3: Comparative Performance

| Substrate | Relative Sensitivity | Signal Type | Key Advantages | Reference |

| This compound® | High | Glow | High signal-to-noise, long signal duration. | [2][10] |

| CSPD® | Lower than this compound® | Glow | Good sensitivity, established substrate. | [5][10] |

| Luminol (ECL) | Variable (pg to fg) | Flash/Glow | Rapid signal generation, high sensitivity with enhancers. | [8][11] |

| Colorimetric (e.g., BCIP/NBT) | Nanogram level | Precipitate | Simple, no specialized equipment needed. | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for common applications of this compound®. Note that optimization of antibody concentrations, blocking conditions, and incubation times is crucial for achieving the best results.

Western Blotting Protocol

This protocol outlines the steps for chemiluminescent detection of a target protein on a membrane following electrophoretic transfer.

References

- 1. media.beckmancoulter.com [media.beckmancoulter.com]

- 2. hzymesbiotech.com [hzymesbiotech.com]

- 3. Chemiluminescent Western Blot Detection | Thermo Fisher Scientific - CL [thermofisher.com]

- 4. Novex™ AP Chemiluminescent Substrate (this compound™) - FAQs [thermofisher.com]

- 5. ELISA Enzyme Substrates | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

- 7. bio-rad.com [bio-rad.com]

- 8. bio-rad.com [bio-rad.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Compare ECL vs. Fluorescent Detection in Western Blotting [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for CDP-Star® Chemiluminescent Northern Blotting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for Northern blotting using the chemiluminescent substrate CDP-Star®, designed for the sensitive detection of specific RNA molecules. This method offers a non-radioactive alternative with high sensitivity and a strong signal-to-noise ratio.

Principle and Applications

Northern blotting is a key technique in molecular biology for the study of gene expression. It allows for the detection and quantification of specific RNA sequences in a complex sample. The this compound® system utilizes a chemiluminescent substrate for alkaline phosphatase (AP). In this system, a labeled probe (e.g., with digoxigenin, DIG) hybridizes to the target RNA immobilized on a membrane. An anti-DIG antibody conjugated to alkaline phosphatase then binds to the probe. The addition of this compound® triggers an enzymatic reaction that produces a sustained, high-intensity light emission at 466 nm, which can be captured on X-ray film or by a digital imaging system.[1]

This technique is widely used to:

-

Analyze gene expression levels in different tissues or under various experimental conditions.

-

Identify alternative splice variants of a gene.

-

Study the regulation of gene expression in response to stimuli, such as in signaling pathways.

Data Presentation

Table 1: Performance Characteristics of Chemiluminescent Substrates

| Feature | This compound® | CSPD® | Colorimetric (BCIP/NBT) |

| Detection Limit | High (femtogram to picogram range) | High | Moderate to Low (nanogram range) |

| Signal Intensity | Very High | High | Moderate |

| Signal Duration | Prolonged (glow kinetics, stable for hours to days)[1] | Prolonged (glow kinetics) | Stable precipitate |

| Time to Peak Signal (on membrane) | 1-2 hours[2] | Approximately 4 hours[2] | Minutes |

| Relative Sensitivity | Approximately 10-fold higher than CSPD®[1] | Standard high-sensitivity substrate | Lower sensitivity |

| Background Noise | Low | Low | Can be high with over-development |

| Multiple Exposures | Yes[1] | Yes | No |

Experimental Protocols

This protocol provides a comprehensive guide for performing a Northern blot experiment using a DIG-labeled probe and this compound® for detection.

I. RNA Electrophoresis and Blotting

-

RNA Sample Preparation:

-

Quantify the total RNA concentration of your samples.

-

For each sample, mix 10-20 µg of total RNA with an appropriate volume of RNA loading buffer (e.g., containing formamide and formaldehyde).

-

Denature the RNA samples by heating at 65°C for 15 minutes, followed by immediate chilling on ice.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1.0-1.5% denaturing formaldehyde agarose gel in 1X MOPS buffer.

-

Load the denatured RNA samples and an RNA ladder into the wells.

-

Run the gel at a constant voltage (e.g., 5-6 V/cm) until the dye front has migrated sufficiently.

-

-

RNA Transfer to Membrane:

-

After electrophoresis, transfer the RNA from the gel to a positively charged nylon membrane using capillary transfer overnight in 10X SSC or a semi-dry transfer apparatus.

-

Following transfer, rinse the membrane in 2X SSC.

-

Crosslink the RNA to the membrane using a UV crosslinker.

-

II. Hybridization and Stringency Washes

-

Prehybridization:

-

Place the membrane in a hybridization bottle or bag with pre-warmed hybridization buffer (e.g., ULTRAhyb®-Oligo buffer).

-

Incubate at the appropriate hybridization temperature (e.g., 42°C) for at least 30 minutes with gentle agitation.

-

-

Probe Hybridization:

-

Denature the DIG-labeled RNA or DNA probe by heating at 100°C for 5 minutes, then quickly chill on ice.

-

Add the denatured probe to the prehybridization buffer.

-

Incubate overnight at the hybridization temperature with gentle agitation.

-

-

Stringency Washes:

-

Remove the hybridization buffer.

-

Perform a series of stringency washes to remove non-specifically bound probe:

-

Wash twice with low stringency wash buffer (2X SSC, 0.1% SDS) at room temperature for 5 minutes each.

-

Wash twice with high stringency wash buffer (0.1X SSC, 0.1% SDS) at 68°C for 15 minutes each.

-

-

III. Immunological Detection with this compound®

-

Blocking:

-

Rinse the membrane briefly in Washing Buffer (e.g., 0.1 M maleic acid, 0.15 M NaCl, pH 7.5, with 0.3% Tween 20).

-

Incubate the membrane in Blocking Solution for 30-60 minutes at room temperature with gentle agitation.

-

-

Antibody Incubation:

-

Dilute the anti-digoxigenin-AP conjugate (e.g., 1:10,000 to 1:20,000) in Blocking Solution.

-

Incubate the membrane in the antibody solution for 30 minutes at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane twice for 15 minutes each with Washing Buffer at room temperature with gentle agitation.

-

-

Equilibration:

-

Equilibrate the membrane in Detection Buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5) for 2-5 minutes.

-

-

Chemiluminescent Reaction and Detection:

-

Place the membrane on a clean, flat surface.

-

Pipette the this compound® Ready-to-Use substrate onto the membrane to cover it completely.

-

Incubate for 5 minutes at room temperature.

-

Drain the excess substrate and place the membrane in a development folder or wrap in plastic wrap.

-

Expose the membrane to X-ray film or a chemiluminescence imager. Initial exposures of 1-5 minutes are recommended, with optimization as needed.

-

Mandatory Visualizations

Signaling Pathway Diagram

Northern blotting is a powerful tool to study the regulation of gene expression in response to cellular signaling. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide variety of cellular processes, including gene expression. Activation of this pathway by extracellular stimuli leads to the transcriptional activation of target genes. A Northern blot can be used to measure the changes in mRNA levels of these target genes.

Caption: MAPK signaling pathway leading to gene expression.

Experimental Workflow Diagram

The following diagram illustrates the major steps of the this compound® Northern blot protocol.

Caption: this compound® Northern Blot Experimental Workflow.

References

Application Notes and Protocols for CDP-Star in Southern Blotting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for performing Southern blotting using the chemiluminescent substrate CDP-Star. This method offers a highly sensitive, non-radioactive alternative for the detection of specific DNA sequences.

Introduction